

Technical Guide: 1-(6-methylpyridin-2-yl)piperazine (CAS 55745-89-6)

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Compound of Interest

Compound Name: 1-(6-Methylpyridin-2-yl)piperazine

Cat. No.: B109231

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information, synonyms, and available research data for **1-(6-methylpyridin-2-yl)piperazine**, CAS 55745-89-6. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Information and Synonyms

1-(6-methylpyridin-2-yl)piperazine is a heterocyclic compound belonging to the pyridinylpiperazine class. The piperazine moiety is a common scaffold in medicinal chemistry, known for its ability to modulate the physicochemical and pharmacological properties of drug candidates.^[1] The combination of a pyridine ring with a piperazine structure has been shown to enhance biological activity in various therapeutic areas.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	55745-89-6
Molecular Formula	C ₁₀ H ₁₅ N ₃
Molecular Weight	177.25 g/mol
IUPAC Name	1-(6-methylpyridin-2-yl)piperazine
Canonical SMILES	<chem>CC1=NC(=CC=C1)N2CCNCC2</chem>
InChI	InChI=1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3
InChIKey	VOSMEFSBAHULFT-UHFFFAOYSA-N

Table 2: Known Synonyms

Synonym
1-(6-METHYLPYRIDIN-2-YL)PIPERAZINE
1-(6-methyl-2-pyridinyl)piperazine

Physicochemical Properties

A summary of the available physicochemical data for **1-(6-methylpyridin-2-yl)piperazine** is presented below.

Table 3: Physicochemical Data

Property	Value	Source
Appearance	Neat	CymitQuimica
Purity	≥97%	Santa Cruz Biotechnology
Boiling Point	335.1 °C at 760 mmHg	Letopharm Limited
Density	1.059 g/cm ³	Letopharm Limited
Refractive Index	1.543	Letopharm Limited
Vapour Pressure	0.000108 mmHg at 25°C	Letopharm Limited

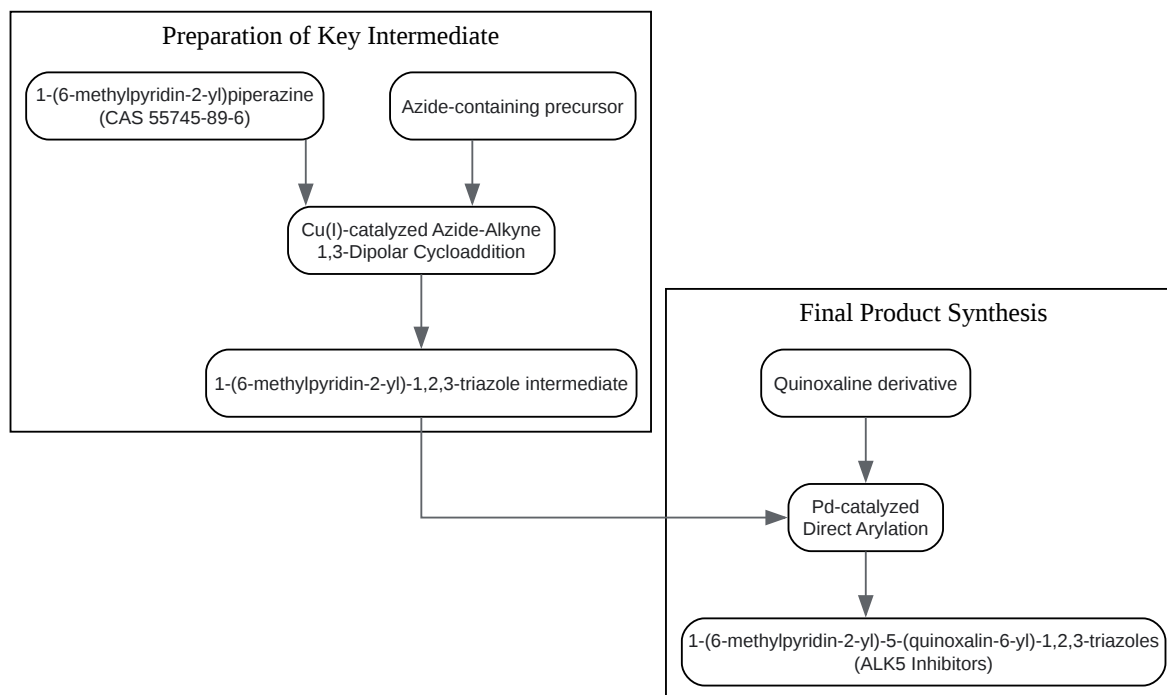
Role in Synthesis of Bioactive Molecules

1-(6-methylpyridin-2-yl)piperazine serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. One notable example is its use as a precursor in the synthesis of novel inhibitors of Transforming Growth Factor- β (TGF- β) type 1 receptor kinase (ALK5).

Synthesis of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles

A study focused on the development of ALK5 inhibitors utilized **1-(6-methylpyridin-2-yl)piperazine** as a starting material to introduce the pyridinylpiperazine moiety into the final compounds. The general synthetic approach involved a multi-step process.

Experimental Workflow: Synthesis of ALK5 Inhibitors



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Caption: Synthetic workflow for ALK5 inhibitors.

Experimental Protocol:

The synthesis of the 1-(6-methylpyridin-2-yl)-1,2,3-triazole intermediates was achieved through a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition.[1] Subsequently, the quinoxaline moiety was introduced via a Pd-catalyzed direct arylation to yield the final 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole compounds.[1] For detailed experimental conditions, including specific reagents, solvents, reaction times, and temperatures, please refer to the original publication by Park, et al. (2013).

Biological Activity and Pharmacological Evaluation

While specific in-depth studies on the biological activity of **1-(6-methylpyridin-2-yl)piperazine** are limited in publicly available literature, its inclusion in a study on phencyclidine-like effects indicates that it has been subject to pharmacological evaluation.

A study investigating the structure-activity relationships of compounds with potential phencyclidine (PCP)-like effects included **1-(6-methylpyridin-2-yl)piperazine** (Registry No. 55745-89-6). The study aimed to identify compounds that interact with the PCP receptor.

Table 4: Pharmacological Evaluation Data

Assay	Endpoint	Result
PCP Receptor Binding	Affinity (Ki)	Data not specified in abstract
Behavioral Assay	Stereotyped Behavior & Ataxia	Agonist action observed

Experimental Protocol:

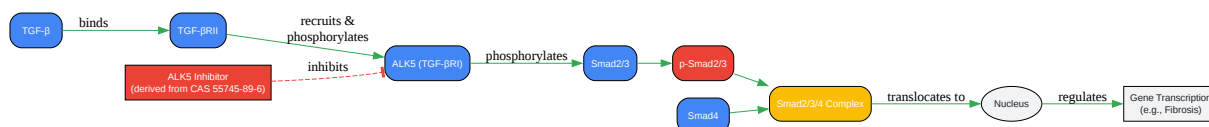
The pharmacological evaluation involved assessing the affinity of the test compounds for the PCP receptor through binding assays. Additionally, in vivo behavioral studies in rodents were conducted to observe phencyclidine-like effects, such as stereotyped behavior and ataxia. For detailed methodologies, including animal models, drug administration routes, and specific binding assay conditions, it is recommended to consult the full scientific publication.

The broader class of piperazine-containing compounds has been extensively studied and is known to exhibit a wide range of biological activities, including anthelmintic, anticancer, anti-inflammatory, and antimicrobial effects.^{[2][3][4]} The anthelmintic action of piperazine is generally attributed to its agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor in parasites, leading to paralysis.^[5]

Signaling Pathway Involvement

Based on its use in the development of ALK5 inhibitors, **1-(6-methylpyridin-2-yl)piperazine** is a scaffold that can be incorporated into molecules targeting the TGF-β signaling pathway.

TGF-β Signaling Pathway



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Caption: Simplified TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors.

The TGF-β signaling cascade is initiated by the binding of TGF-β to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus and regulates the transcription of target genes involved in processes such as fibrosis and cell proliferation. Inhibitors derived from **1-(6-methylpyridin-2-yl)piperazine** can block the kinase activity of ALK5, thereby preventing the downstream signaling events.

Conclusion

1-(6-methylpyridin-2-yl)piperazine (CAS 55745-89-6) is a valuable chemical entity for researchers and drug development professionals. Its pyridinylpiperazine scaffold makes it an attractive starting point for the synthesis of novel bioactive compounds. The demonstrated use of this compound in the development of ALK5 inhibitors highlights its potential in targeting the TGF-β signaling pathway, which is implicated in various diseases, including cancer and fibrosis. Furthermore, its reported pharmacological evaluation for phencyclidine-like effects suggests its potential interaction with CNS targets. This technical guide provides a consolidated resource of the currently available information on this compound, which can aid in the design of future research and development endeavors.

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